(3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic acid
CAS No.:
Cat. No.: VC16475651
Molecular Formula: C26H40O7
Molecular Weight: 464.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H40O7 |
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Molecular Weight | 464.6 g/mol |
IUPAC Name | 4-(7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
Standard InChI | InChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31) |
Standard InChI Key | DAKGJCRYZHTYJF-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC=O)OC=O)C |
Introduction
Structural Characteristics and Molecular Properties
Core Skeleton and Functional Groups
The compound belongs to the cholanic acid family, a subclass of bile acids with a steroidal tetracyclic backbone. Key modifications include:
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3α-Hydroxyl group: Positioned on the A-ring, this group enhances hydrogen-bonding capacity, influencing solubility and receptor interactions.
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7α- and 12α-Formyloxy groups: These ester functionalities introduce steric bulk and electronic effects, potentially altering metabolic stability compared to natural bile acids .
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24-Carboxylic acid: A distinguishing feature from primary bile acids like cholic acid, this group confers anionic character at physiological pH, impacting solubility and protein binding .
The rigidity of the all-trans fused ring system (5β,7α,12α configurations) ensures a preorganized scaffold for supramolecular applications, as demonstrated in anion receptor design .
Table 1: Molecular Properties of (3alpha,5beta,7alpha,12alpha)-7,12-Bis(formyloxy)-3-hydroxycholan-24-oic Acid
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 464.592 g/mol |
Exact Mass | 464.277 Da |
Density | 1.21 g/cm³ |
Polar Surface Area | 110.13 Ų |
LogP | 5.08 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Data derived from spectral and computational analyses .
Synthesis and Modification Strategies
Click Chemistry for Dimerization
A pivotal synthesis route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry" to generate dimers and oligomers. Starting from 3α-azidoacetoxy-7α,12α-diformyloxy-5β-cholan-24-oate, reaction with propargyl esters yields 1,2,3-triazole-linked derivatives. This method achieves high regioselectivity and modularity, enabling precise control over molecular architecture .
Key Steps:
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Azide Introduction: Substitution at C-3 with an azidoacetoxy group.
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Alkyne Functionalization: Propargyl ester conjugation at C-24.
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Cycloaddition: Cu(I)-mediated coupling to form triazole bridges.
The products exhibit enhanced rigidity and potential for host-guest chemistry, as confirmed by NMR, NMR, and FT-IR spectroscopy .
Triamino-Analogue Synthesis
Reductive amination of methyl allocholate derivatives yields a triamino-analogue with axial amino groups at C-3, C-7, and C-12. This scaffold serves as a precursor for anion receptors, demonstrating the compound’s versatility in supramolecular chemistry .
Physicochemical and Pharmacokinetic Profiling
Metabolic Stability
Formyloxy groups at C-7 and C-12 may resist hepatic amidation and bacterial dehydroxylation, prolonging half-life compared to cholic acid. In vitro studies predict susceptibility to esterase-mediated hydrolysis, releasing formic acid and 3α,7α,12α-trihydroxycholanic acid .
Comparative Analysis with Related Bile Acids
Table 2: Structural and Functional Comparison with Natural Bile Acids
Compound | Functional Groups | Key Properties |
---|---|---|
Cholic Acid | 3α-OH, 7α-OH, 12α-OH | Emulsification, FXR activation |
Deoxycholic Acid | 3α-OH, 12α-OH | Hydrophobicity, apoptosis induction |
Target Compound | 3α-OH, 7α-OCHO, 12α-OCHO, 24-COOH | Enhanced metabolic stability, supramolecular applications |
Applications in Supramolecular Chemistry
Anion Receptor Design
The triamino-analogue’s preorganized scaffold binds tetrahedral oxyanions (e.g., sulfate) via hydrogen bonding and electrostatic interactions. Structural studies reveal anion encapsulation within the steroidal cavity, with binding constants () exceeding .
Drug Delivery Systems
Self-assembling derivatives form micelles and vesicles in aqueous media, leveraging hydrophobic interactions between steroidal cores. These assemblies show promise for targeted delivery of hydrophobic therapeutics .
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